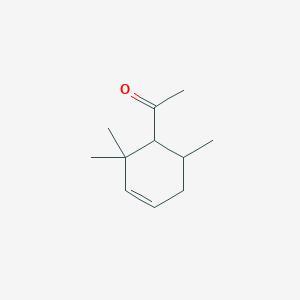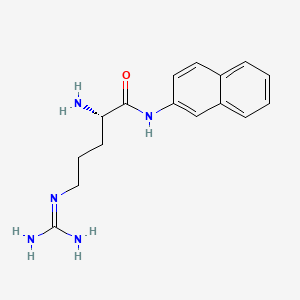
Arginine beta-naphthylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arginine beta-naphthylamide is a synthetic compound known for its role as an efflux pump inhibitor. It is particularly significant in the field of microbiology and pharmacology due to its ability to permeabilize bacterial membranes and enhance the efficacy of antibiotics against multidrug-resistant bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of arginine beta-naphthylamide typically involves the coupling of arginine with beta-naphthylamine. This process can be achieved through peptide bond formation using coupling agents such as carbodiimides. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as chromatography are employed to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: Arginine beta-naphthylamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions can introduce different functional groups, enhancing or diminishing its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups, potentially enhancing the compound’s activity .
Aplicaciones Científicas De Investigación
Arginine beta-naphthylamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound is employed in studies involving bacterial efflux pumps, helping to understand and combat antibiotic resistance.
Medicine: this compound is investigated for its potential to enhance the efficacy of antibiotics against multidrug-resistant bacteria.
Industry: It is used in the development of new antimicrobial agents and in the formulation of products requiring enhanced bacterial permeability
Mecanismo De Acción
Arginine beta-naphthylamide exerts its effects by inhibiting bacterial efflux pumps, which are responsible for expelling antibiotics out of bacterial cells. By inhibiting these pumps, the compound increases the intracellular concentration of antibiotics, thereby enhancing their efficacy. The molecular targets include various efflux pump proteins, and the pathways involved are primarily related to membrane permeability and antibiotic uptake .
Comparación Con Compuestos Similares
Phenylalanine-arginine beta-naphthylamide: Another well-studied efflux pump inhibitor with similar properties.
Naphthylamide derivatives: Various derivatives with modifications to the naphthylamide structure, each with unique properties and applications
Uniqueness: Arginine beta-naphthylamide is unique due to its specific structure, which allows it to effectively permeabilize bacterial membranes and inhibit efflux pumps. This makes it particularly valuable in combating multidrug-resistant bacteria, a property that distinguishes it from other similar compounds .
Propiedades
Número CAS |
7182-70-9 |
|---|---|
Fórmula molecular |
C16H21N5O |
Peso molecular |
299.37 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide |
InChI |
InChI=1S/C16H21N5O/c17-14(6-3-9-20-16(18)19)15(22)21-13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,14H,3,6,9,17H2,(H,21,22)(H4,18,19,20)/t14-/m0/s1 |
Clave InChI |
DICSXQHGGOAUNU-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)N |
Números CAS relacionados |
18905-73-2 (hydrochloride) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13808361.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13808368.png)
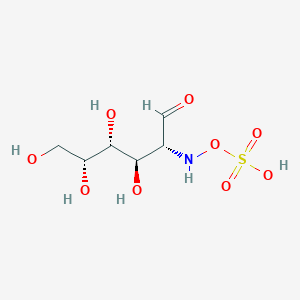
![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester](/img/structure/B13808373.png)
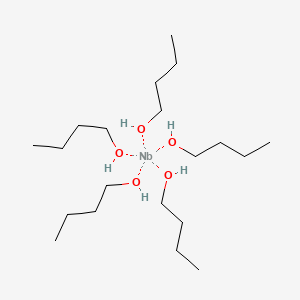

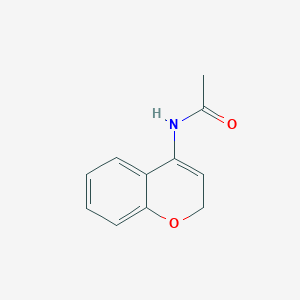
![Sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13808402.png)
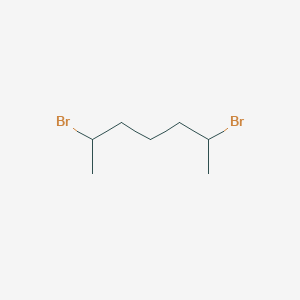

![N,N'-Bis[2',4'-dimethoxy(1,1'-biphenyl)-4-yl]urea](/img/structure/B13808414.png)
